Methyl 2-(tetrahydrofuran-2-yl)acetate
Overview
Description
Methyl 2-(tetrahydrofuran-2-yl)acetate: is an organic compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . It is a methyl ester derivative of tetrahydrofuran-2-yl acetic acid and is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alternative Methods: There are multiple synthetic routes available for the preparation of methyl 2-(tetrahydrofuran-2-yl)acetate, which can be found in detailed chemical synthesis databases.
Industrial Production Methods: Industrial production often involves the use of large-scale hydrogenation reactors and continuous flow systems to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-(tetrahydrofuran-2-yl)acetate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Catalysts: Palladium on activated charcoal is a common catalyst for hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry:
Intermediate: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biological Studies: It is employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry:
Polymer Production: this compound is used in the production of polymers and resins.
Flavor and Fragrance: It is utilized in the formulation of flavors and fragrances due to its unique chemical properties.
Mechanism of Action
The mechanism by which methyl 2-(tetrahydrofuran-2-yl)acetate exerts its effects involves its interaction with various molecular targets and pathways. For example, in enzyme-catalyzed reactions, it may act as a substrate or inhibitor, influencing the activity of specific enzymes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Methyltetrahydrofuran: A solvent with similar properties but different applications.
Tetrahydrofuran: A widely used solvent in organic chemistry with a similar structure but different functional groups.
Benzofuran Derivatives: Compounds with a similar furan ring structure but different substituents and biological activities.
Uniqueness: Methyl 2-(tetrahydrofuran-2-yl)acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and applications compared to other similar compounds. Its versatility in various chemical reactions and industrial processes makes it a valuable compound in both research and industry.
Properties
IUPAC Name |
methyl 2-(oxolan-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-9-7(8)5-6-3-2-4-10-6/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMRNEKONLWKAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450348 | |
Record name | Methyl 2-(tetrahydrofuran-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2018-85-1 | |
Record name | Methyl 2-(tetrahydrofuran-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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